[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine
Description
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a methanamine moiety at position 5 (Figure 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLXOUPJBDGSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377162 | |
| Record name | [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-58-3 | |
| Record name | 2-(4-Chlorophenyl)-4-methyl-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Reaction
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole scaffold. For this compound, the reaction involves:
- α-Halo ketone precursor : 2-bromo-1-(4-chlorophenyl)propan-1-one.
- Thioamide : Thioacetamide (CH₃C(S)NH₂).
Under reflux in ethanol, cyclization occurs to yield 2-(4-chlorophenyl)-4-methyl-5-(bromomethyl)-1,3-thiazole. The bromomethyl group at position 5 serves as a reactive site for subsequent amination.
Key conditions :
Nucleophilic Substitution of Bromide
The bromomethyl intermediate undergoes substitution with ammonia to introduce the methanamine group:
- Reagent : Aqueous or gaseous ammonia.
- Conditions : Methanol solvent, heated to 60°C for 12 hours.
This step achieves moderate yields (~60%) due to competing hydrolysis or over-amination side reactions.
Chlorination-Amination of Hydroxymethyl Thiazole Intermediate
Synthesis of Hydroxymethyl Thiazole
The hydroxymethyl precursor, [2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol, is synthesized via:
- Hantzsch reaction : Using 2-chloro-1-(4-chlorophenyl)ethan-1-one and thioacetamide.
- Reduction : Alternatively, reduction of a carboxylic acid or ester derivative at position 5.
Key conditions :
Chlorination with Thionyl Chloride
The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂):
Amination with Methylamine
The chloromethyl intermediate reacts with methylamine in aqueous solution:
- Reagent : 40% aqueous methylamine.
- Conditions : 50–60°C, 12–24 hours.
- Yield : ~70% (reported in CN104557763A).
Comparative Analysis of Methods
Table 1: Method Comparison
| Parameter | Hantzsch + Substitution | Chlorination-Amination |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | ~42% | ~52% |
| Key Advantages | Fewer steps | Higher intermediate yields |
| Challenges | Competing side reactions | Multi-step purification |
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Thiazole formation | Thioacetamide, ethanol, reflux | 70% yield |
| Chlorination | SOCl₂, DCM, 0°C→rt | 99% yield |
| Amination | 40% methylamine, 50–60°C | 70% yield |
Optimization Strategies and Considerations
Regioselectivity in Hantzsch Synthesis
Ensuring correct substituent positioning requires precise control of:
Green Chemistry Approaches
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for chlorination.
- Catalysis : Use phase-transfer catalysts to enhance amination efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Thiazole Ring
Methyl Group Position and Presence
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride ():
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride ():
- Features a methyl group at position 4 of the thiazole but attaches the thiazole to a phenyl ring instead of a chlorophenyl group.
- The phenyl group lacks the electron-withdrawing chlorine, leading to a less polarized structure, which might reduce binding affinity to targets requiring halogen interactions .
Halogen Substituents on Aromatic Rings
- 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine (): Replaces the thiazole with a thiophene-oxadiazole hybrid but retains the 4-chlorophenyl group.
Functional Group Modifications
Methanamine vs. Sulfonamide and Carbamate Derivatives
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Thiazole Substituents | Aryl Group | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2-(4-ClPh), 4-Me, 5-CH2NH2 | 4-Chlorophenyl | Methanamine | 253.75 |
| [2-(4-ClPh)-1,3-thiazol-4-yl]methanamine HCl | 2-(4-ClPh), 4-H, 5-CH2NH2 | 4-Chlorophenyl | Methanamine | 261.17 (HCl salt) |
| 5-[3-(4-ClPh)-oxadiazol-yl]-4-Me-thiophen-2-amine | Thiophene-oxadiazole hybrid | 4-Chlorophenyl | Amine | 323.80 |
| 2-Chloro-N-{[2-(4-ClPh)-4-Me-thiazol-5-yl]methyl}benzenesulfonamide | 2-(4-ClPh), 4-Me | 4-Chlorophenyl | Sulfonamide | 453.35 |
Table 2: Inferred Properties Based on Substituents
*Estimated based on substituent contributions.
Biological Activity
Overview
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, leading to various derivatives that exhibit diverse biological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11ClN2S |
| Molecular Weight | 238.74 g/mol |
| CAS Number | 886360-58-3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. The precise mechanisms can vary based on the biological context and the specific targets involved.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study on carborane–thiazole conjugates demonstrated significant antiproliferative effects against various cancer cell lines, including human glioblastoma (A172), murine melanoma (B16F10), and human breast adenocarcinoma (MDA-MB-231) cells. The results indicated that several derivatives exhibited IC50 values comparable to or better than established chemotherapeutics like chlorambucil .
Case Study: Antiproliferative Effects
In a comparative analysis of newly synthesized thiazole derivatives:
- IC50 Values :
- A172: 5.77 ± 0.96 to 7.88 ± 0.98 µM
- B16F10: 5.03 ± 0.69 to 5.88 µM
- MDA-MB-231: 6.02 ± 0.08 to 7.32 ± 1.26 µM
These findings suggest that the compound's structural features contribute significantly to its cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole compounds has been extensively studied to understand how modifications affect their biological activity:
- Substituents : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances anticancer activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly influence the compound's potency and selectivity against different cancer cell lines.
Q & A
Q. What are the common synthetic routes for [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include cyclocondensation of 4-chlorophenyl-substituted precursors with thiourea derivatives or thioamides. Optimization focuses on:
- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but require controlled heating to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane may be used for purification .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate thiazole ring formation . Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazole ring and the chlorophenyl group. For example, the methanamine proton resonates near δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂ClN₂S: calculated 239.0405, observed 239.0408) .
- X-ray crystallography : Resolves crystal packing and bond angles, often using SHELX software for refinement .
- HPLC : Monitors purity (>97%) with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the biological activity of this thiazole derivative?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential for electron transfer in biological systems .
- Molecular docking : Screens against protein targets (e.g., kinases) using AutoDock Vina. The methanamine group may form hydrogen bonds with active-site residues, as seen in similar thiazole derivatives .
- Wavefunction analysis (Multiwfn) : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .
Q. What strategies are recommended for resolving contradictory data in the compound's biological assay results (e.g., variable IC₅₀ values)?
- Dose-response standardization : Use a minimum of three independent replicates with controls for enzyme stability (e.g., ATP levels in kinase assays) .
- Solvent compatibility : Ensure DMSO concentrations are ≤0.1% to avoid false positives/negatives in cell-based assays .
- Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or methyl-substituted thiazoles) to identify critical pharmacophores .
Q. What are the best practices for analyzing the compound's electronic properties and intermolecular interactions in solid-state or solution phases?
- Single-crystal XRD : Determines π-π stacking distances (typically 3.5–4.0 Å for thiazole-aromatic systems) and hydrogen-bond networks involving the methanamine group .
- Polarized microscopy : Identifies polymorphism, which affects solubility and bioavailability. Annealing at 150°C for 2 hours can stabilize preferred polymorphs .
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers (pH 7.4) to optimize formulation for in vivo studies .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
